molecular formula C19H11Br2F3N4O2 B334073 3-bromo-5-(4-bromophenyl)-N-(furan-2-ylmethyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

3-bromo-5-(4-bromophenyl)-N-(furan-2-ylmethyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

Cat. No.: B334073
M. Wt: 544.1 g/mol
InChI Key: ZRKQQSUBHQWCKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-bromo-5-(4-bromophenyl)-N-(furan-2-ylmethyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. These compounds are known for their diverse biological activities and have been studied for their potential therapeutic applications. The presence of bromine, trifluoromethyl, and furan groups in its structure contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-5-(4-bromophenyl)-N-(furan-2-ylmethyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide typically involves multi-step organic reactions. One common approach is the condensation of 4-bromophenylhydrazine with ethyl acetoacetate to form the pyrazole ring. This intermediate is then reacted with 2-furylmethylamine and trifluoroacetic anhydride to introduce the furan and trifluoromethyl groups, respectively. Finally, bromination is carried out using bromine or a brominating agent to obtain the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the bromine atoms, potentially replacing them with hydrogen or other substituents.

    Substitution: The bromine atoms in the compound make it susceptible to nucleophilic substitution reactions, where the bromine can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan-2,5-dione derivatives, while substitution reactions can produce a variety of substituted pyrazolo[1,5-a]pyrimidines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the trifluoromethyl group enhances its binding affinity and selectivity. The bromine atoms and furan ring contribute to its overall reactivity and ability to form stable complexes with biological molecules. These interactions can modulate various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Zaleplon: A sedative agent with a pyrazolo[1,5-a]pyrimidine core.

    Indiplon: Another sedative with a similar structure.

    Ocinaplon: An anxiolytic agent with a pyrazolo[1,5-a]pyrimidine scaffold.

Uniqueness

3-bromo-5-(4-bromophenyl)-N-(furan-2-ylmethyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide is unique due to the combination of bromine, furan, and trifluoromethyl groups in its structure. This unique combination imparts distinct chemical properties and biological activities, making it a valuable compound for research and development.

Properties

Molecular Formula

C19H11Br2F3N4O2

Molecular Weight

544.1 g/mol

IUPAC Name

3-bromo-5-(4-bromophenyl)-N-(furan-2-ylmethyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

InChI

InChI=1S/C19H11Br2F3N4O2/c20-11-5-3-10(4-6-11)13-8-14(19(22,23)24)28-17(26-13)15(21)16(27-28)18(29)25-9-12-2-1-7-30-12/h1-8H,9H2,(H,25,29)

InChI Key

ZRKQQSUBHQWCKU-UHFFFAOYSA-N

SMILES

C1=COC(=C1)CNC(=O)C2=NN3C(=CC(=NC3=C2Br)C4=CC=C(C=C4)Br)C(F)(F)F

Canonical SMILES

C1=COC(=C1)CNC(=O)C2=NN3C(=CC(=NC3=C2Br)C4=CC=C(C=C4)Br)C(F)(F)F

Origin of Product

United States

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